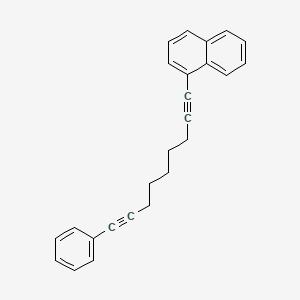
1-(9-Phenylnona-1,8-diyn-1-YL)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. The compound is characterized by the presence of a phenyl group attached to a nona-1,8-diyn-1-yl chain, which is further connected to a naphthalene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the coupling of a phenylacetylene derivative with a naphthalene derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an organic solvent like dichloroethane. The reaction mixture is typically stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of the compound can lead to the formation of naphthoquinone derivatives, while reduction can yield dihydronaphthalene derivatives. Substitution reactions, such as halogenation, can introduce halogen atoms into the naphthalene ring, resulting in halogenated naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Wirkmechanismus
The mechanism of action of 1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene can be compared with other similar compounds, such as naphthalene derivatives and phenylacetylene derivatives. Similar compounds include 1-phenylnaphthalene and 1,8-diphenylnaphthalene. Compared to these compounds, this compound exhibits unique properties due to the presence of the nona-1,8-diyn-1-yl chain, which imparts additional reactivity and versatility in chemical reactions .
Eigenschaften
CAS-Nummer |
846022-93-3 |
|---|---|
Molekularformel |
C25H22 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-(9-phenylnona-1,8-diynyl)naphthalene |
InChI |
InChI=1S/C25H22/c1(2-4-7-14-22-15-8-6-9-16-22)3-5-10-17-23-19-13-20-24-18-11-12-21-25(23)24/h6,8-9,11-13,15-16,18-21H,1-5H2 |
InChI-Schlüssel |
IVVNHXVMAOLQPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CCCCCCC#CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
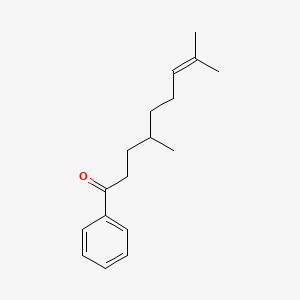
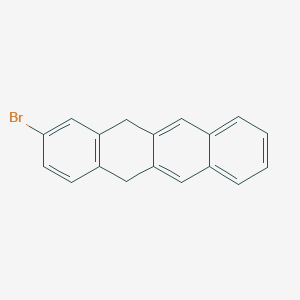
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
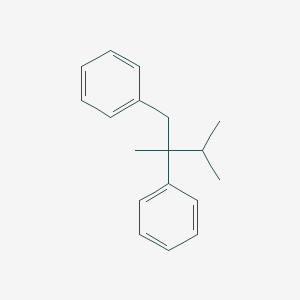
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
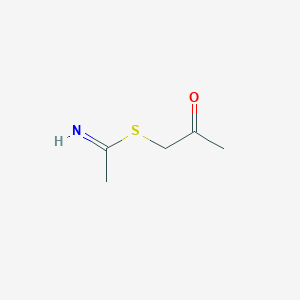
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
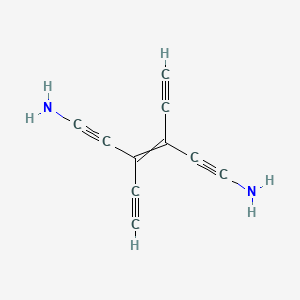
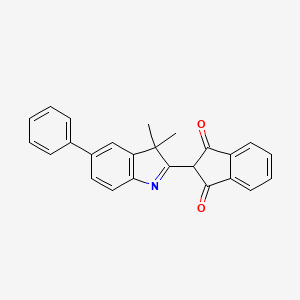
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
